molecular formula C24H23N3O3S B2489460 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941878-48-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No.: B2489460
CAS No.: 941878-48-4
M. Wt: 433.53
InChI Key: GNXFRMKUFUSFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is a synthetic compound of significant research interest due to its incorporation of the 1H-benzo[d]imidazole pharmacophore. This privileged scaffold is widely recognized in medicinal chemistry for its diverse biological activities and is a common feature in compounds investigated for various therapeutic areas . Researchers are particularly interested in novel benzimidazole derivatives for their potential in antimicrobial and anticancer applications. Studies on structurally similar compounds have demonstrated promising activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, benzimidazole-containing molecules have shown potent antiproliferative effects against human cancer cell lines in vitro, making them valuable scaffolds in oncology drug discovery research . The specific mechanism of action for this compound is a subject of ongoing investigation, but related analogues have been explored as inhibitors of key enzymes, such as dihydrofolate reductase (DHFR), which participates in purine synthesis and is a validated target for antimicrobial and anticancer agents . The structure of this compound, which combines a benzimidazole core with an amide linker and a tosylbutanamide tail, is designed to allow researchers to probe structure-activity relationships and optimize pharmacological properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-17-8-14-20(15-9-17)31(29,30)16-4-7-23(28)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)27-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFRMKUFUSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then subjected to further functionalization to introduce the phenyl and tosylbutanamide groups.

For instance, the synthesis may proceed through the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of a base like potassium hydroxide in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like triethylamine in solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would produce corresponding amines.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. This binding can inhibit the activity of enzymes or disrupt the structure of DNA, leading to cell death in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the tosylbutanamide chain enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : N1-(1H-imidazol-2-yl)-N4-{4-[(1H-imidazol-2-yl)amino]phenyl}benzene-1,4-diamine
  • Molecular Formula : C18H17N7
  • Molecular Weight : 331.3745 g/mol

This compound belongs to a class of organic compounds known for their diverse biological activities, including anti-cancer properties and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, research has shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7, CAMA-1, HCC1954, SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM depending on the specific derivative tested .

Table 1: IC50 Values of Related Compounds in Cancer Cell Lines

CompoundMCF-7 (µM)CAMA-1 (µM)HCC1954 (µM)SKBR-3 (µM)
Compound A0.300.160.510.09
Compound B157.4139157.293.08
This compoundTBDTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be established.

The proposed mechanism of action for benzimidazole derivatives often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells . This is supported by findings that show a correlation between oxidant activity and the inhibition of cell proliferation.

Case Study 1: Breast Cancer Cell Line Testing

In a study focusing on the biological activity of various benzimidazole derivatives, researchers tested the effects on multiple breast cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell growth through mechanisms involving ROS generation .

Case Study 2: Enzyme Inhibition

Another area of research has explored the enzyme inhibition properties of benzimidazole derivatives. These compounds have been shown to inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth and enhanced apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions. Key steps include:

  • Condensation of benzimidazole precursors (e.g., 4-(1H-benzo[d]imidazol-2-yl)benzenamine) with activated sulfonyl or carbonyl intermediates .
  • Tosylation of the butanamide chain using p-toluenesulfonyl chloride under basic conditions (e.g., KOH in ethanol) .
  • Optimization via controlled temperature (e.g., reflux at 80–100°C) and pH monitoring to avoid side reactions .
    • Analytical Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Techniques :

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon connectivity .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for structurally analogous benzimidazole-thiourea derivatives .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Assays :

  • Elastase inhibition : Measure IC₅₀ values using spectrophotometric assays with N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide as a substrate .
  • Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization .
  • DNA binding studies : UV-Vis spectroscopy and viscosity measurements to assess intercalation or groove-binding modes .

Advanced Research Questions

Q. How can conflicting yields in synthetic protocols be resolved?

  • Case Study : Discrepancies in yields (e.g., 50% vs. 88% in similar reactions) may arise from:

  • Catalyst selection (e.g., Raney nickel vs. Pd/C avoids dehalogenation side reactions) .
  • Solvent polarity (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) .
    • Resolution : Use DoE (Design of Experiments) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Q. What mechanistic insights can molecular docking provide for its biological activity?

  • Approach :

  • Target selection : Prioritize enzymes like elastase or kinases based on structural analogs (e.g., benzimidazole derivatives inhibit kinases via ATP-binding site interactions) .
  • Docking tools : Use AutoDock Vina or Schrödinger Glide to predict binding poses and affinity scores .
  • Validation : Cross-reference docking results with experimental IC₅₀ values and mutagenesis studies .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Example : A compound may show high elastase inhibition in one study (IC₅₀ = 12 µM) but low activity in another.
  • Strategies :

  • Standardize assay conditions (enzyme concentration, buffer pH) .
  • Use orthogonal assays (e.g., fluorescence-based kinetics vs. spectrophotometry) to confirm results .
  • Evaluate structural impurities via HPLC to rule out interference .

Q. What structure-activity relationship (SAR) strategies enhance potency and selectivity?

  • Modifications :

  • Tosyl group replacement : Substitute with methylsulfonyl or heterocyclic sulfonamides to alter hydrophobicity .
  • Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
    • Evaluation : Test derivatives in cytotoxicity panels (e.g., NCI-60 cancer cell lines) and selectivity assays (e.g., kinase profiling) .

Q. How do computational predictions align with experimental results in drug-likeness studies?

  • Workflow :

  • ADMET prediction : Use SwissADME or QikProp to estimate solubility, permeability, and metabolic stability .
  • Experimental validation : Compare with in vitro Caco-2 cell permeability and microsomal stability assays .
    • Case Study : For analogs like TUBC, docking-predicted DNA binding affinity correlated with experimental ΔTm values in thermal denaturation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.